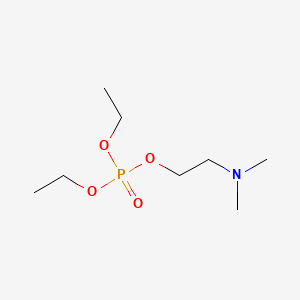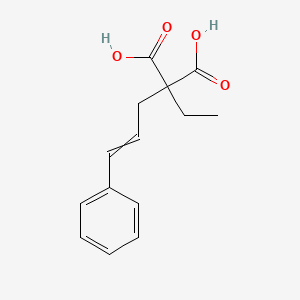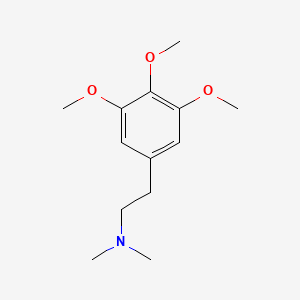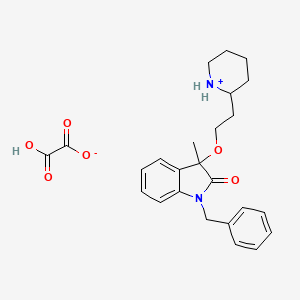![molecular formula C40H31FN4O4 B14164324 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione CAS No. 6119-07-9](/img/structure/B14164324.png)
5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione is a complex organic molecule featuring multiple aromatic rings and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione Common reagents used in these reactions include boronic esters, alkyl halides, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole and phenyl groups can be oxidized under specific conditions.
Reduction: The carbonyl groups in the diazinane trione structure can be reduced to alcohols.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like or .
Reduction: Reagents such as or .
Substitution: Conditions involving like or .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones , while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a or .
Medicine: Explored for its , such as or activities.
Industry: Utilized in the development of advanced materials with specific properties
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways . For instance, it may bind to receptors or enzymes , modulating their activity and leading to biological effects . The exact pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-fluorophenyl)cyclohexane-1,3-dione
- 1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl
Uniqueness
What sets 5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione apart is its unique combination of functional groups and structural complexity , which confer specific chemical and biological properties not found in simpler analogs .
Eigenschaften
CAS-Nummer |
6119-07-9 |
|---|---|
Molekularformel |
C40H31FN4O4 |
Molekulargewicht |
650.7 g/mol |
IUPAC-Name |
5-[C-(4-fluorophenyl)-N-[2-(5-phenylmethoxy-1H-indol-3-yl)ethyl]carbonimidoyl]-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C40H31FN4O4/c41-30-18-16-28(17-19-30)37(42-23-22-29-25-43-35-21-20-33(24-34(29)35)49-26-27-10-4-1-5-11-27)36-38(46)44(31-12-6-2-7-13-31)40(48)45(39(36)47)32-14-8-3-9-15-32/h1-21,24-25,36,43H,22-23,26H2 |
InChI-Schlüssel |
ZUPYTDZIUJXTQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN=C(C4C(=O)N(C(=O)N(C4=O)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=C(C=C7)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14164244.png)
![[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B14164248.png)




![N-(4-chlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B14164276.png)
![3-[(3-Fluorophenyl)methylsulfanyl]-5-pyridin-3-yl-1,2,4-triazol-4-amine](/img/structure/B14164278.png)
![2-amino-7a-(morpholin-4-yl)-5,6,7,7a-tetrahydrocyclopenta[b]pyran-3,4,4(4aH)-tricarbonitrile](/img/structure/B14164293.png)

![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 3,4-dimethylbenzoate](/img/structure/B14164305.png)

![[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14164319.png)
